Glycerol derivative 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycerol derivative 1 is a compound derived from glycerol, a simple polyol compoundIt serves as the structural backbone of lipid molecules (triacylglycerols) and is an important metabolite in living organisms . This compound, like other glycerol derivatives, has various applications in different fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of glycerol derivative 1 involves several synthetic routes. One common method is the chlorination of glycerol to produce chlorinated derivatives such as epichlorohydrin and chlorohydrins . These chlorinated derivatives can then be further transformed into various downstream products, including non-cyclic compounds with allyl, nitrile, azide, and other functional groups, as well as cyclic compounds like oxazolidinones and triazoles .

Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of glycerol. This process can be carried out using homogeneous or heterogeneous catalysts to ensure efficient and environmentally benign production . The production of this compound from crude glycerol, a by-product of biodiesel production, is also a common industrial method .

Analyse Chemischer Reaktionen

Types of Reactions: Glycerol derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, substitution, and dehydration . These reactions are essential for transforming this compound into valuable products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal hydrides, borohydrides, and various acids and bases . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include 1,2-propanediol, 1,3-propanediol, acrolein, and acrylic acid . These products have significant industrial and commercial applications.

Wissenschaftliche Forschungsanwendungen

Glycerol derivative 1 has numerous scientific research applications. In chemistry, it is used as a solvent and reagent in various organic reactions . In biology, this compound plays a role in the synthesis of biomolecules and the study of metabolic pathways . In medicine, it is used in the formulation of pharmaceuticals and as a component in drug delivery systems . In industry, this compound is utilized in the production of polymers, surfactants, and other value-added chemicals .

Wirkmechanismus

The mechanism of action of glycerol derivative 1 involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit T cell receptor-induced signaling events, leading to the suppression of human T cell activation . This mechanism is crucial for its applications in immunosuppressive therapies and other medical treatments.

Vergleich Mit ähnlichen Verbindungen

Glycerol derivative 1 can be compared with other similar compounds, such as ethylene glycol and propylene glycol . While all these compounds share similar chemical structures and properties, this compound is unique due to its specific functional groups and reactivity. This uniqueness allows it to be used in a wider range of applications compared to other glycols.

List of Similar Compounds:- Ethylene glycol (1,2-ethanediol)

- Propylene glycol (1,2-propanediol)

- Glycerol ethers (1,3-dialkoxy-2-propanols)

- Glycerol esters (1,2,3-trialkoxypropanes)

Eigenschaften

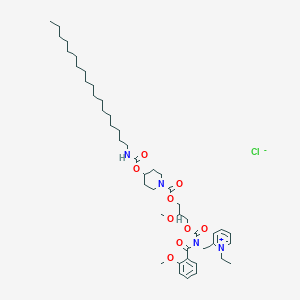

Molekularformel |

C46H73ClN4O9 |

|---|---|

Molekulargewicht |

861.5 g/mol |

IUPAC-Name |

[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |

InChI |

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |

InChI-Schlüssel |

IXRMFSBOHHRXSS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)

![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)